molecular formula C17H14ClNO5 B2860038 methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 364627-07-6

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate

Cat. No.: B2860038
CAS No.: 364627-07-6
M. Wt: 347.75
InChI Key: YMAGKNQHYOWHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a fused pyran derivative characterized by a bicyclic pyrano[3,2-c]pyran core. Key structural features include:

  • 4-(4-Chlorophenyl) substituent: Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
  • Methyl ester at position 3: Enhances solubility in organic solvents and may modulate biological activity.
  • Methyl group at position 7: Contributes to steric and electronic effects on the pyran ring.

The compound is synthesized via reflux-based methods, often using catalysts like KF/Al₂O₃ or ionic liquids under solvent-free conditions .

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO5/c1-8-7-11-13(17(21)23-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAGKNQHYOWHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent-Free Tandem Annulation

A solvent-free approach utilizes 4-hydroxy-6-methylpyran-2-one (2b) and Baylis-Hillman adduct acetates (1) under triethylamine catalysis. The reaction proceeds via a tandem Michael addition–cyclization sequence to form the pyrano[3,2-c]pyran skeleton. Key steps include:

  • Michael Addition : The acetate group of the Baylis-Hillman adduct undergoes nucleophilic attack by the hydroxyl group of 4-hydroxy-6-methylpyran-2-one, forming a keto-enol intermediate.
  • Cyclization : Intramolecular lactonization generates the fused pyranopyran system.
  • Amination : Post-cyclization treatment with ammonium acetate introduces the 2-amino group.

Conditions :

  • Temperature: 80–100°C
  • Catalyst: Triethylamine (10 mol%)
  • Yield: 70–85%.

Optimization of Reaction Parameters

Variations in base and solvent were evaluated:

Base Solvent Yield (%)
Triethylamine Solvent-free 85
DBU Toluene 65
K₂CO₃ DMF 50

Triethylamine under solvent-free conditions maximizes yield due to enhanced nucleophilicity and reduced side reactions.

Protecting Group Strategies for Amino Functionality

Silyl Protection-Deprotection Sequences

Patent WO2022056100A1 highlights the use of silyl protecting groups (e.g., trimethylsilyl, tert-butyldimethylsilyl) for amino groups in pyrazole-carboxamide syntheses. Adapted for the target compound:

  • Protection : Treat 2-aminopyran-3-carboxylate with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
  • Coupling : React the protected amine with 4-chlorophenylacetyl chloride.
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) to remove the silyl group.

Yield : 75–80% after optimization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Advantages
Solvent-Free Annulation 4-Hydroxy-6-methylpyran-2-one Triethylamine 85 Eco-friendly, high atom economy
Epoxide-Based Synthesis Methacrylic acid H₂O₂, SOCl₂ 60 Scalable for industrial production
Silyl Protection 2-Aminopyran-3-carboxylate TBDMSCl, TBAF 80 Precise functional group control

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Unwanted regioisomers may form during annulation. Solutions include:

  • Temperature Control : Lower temperatures (0–10°C) favor kinetic control.
  • Catalyst Screening : Lewis acids like ZnCl₂ improve selectivity.

Purification of Polar Intermediates

The amino and ester groups confer high polarity, complicating isolation. Strategies:

  • Chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Crystallization : Use ethanol/water mixtures for final product recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyran derivatives, while substitution reactions can produce a variety of substituted pyran compounds.

Scientific Research Applications

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Analysis

Core Structure Variations: Pyrano[3,2-c]pyran vs. Pyrano[4,3-b]pyran: The target compound’s [3,2-c]pyran core differs from the [4,3-b]pyran isomer (e.g., 3y) in ring fusion positions, affecting planarity and π-π stacking interactions .

Substituent Effects: 4-Chlorophenyl vs. 4-Methoxyphenyl: The electron-withdrawing Cl group (target compound) increases electrophilicity compared to the electron-donating MeO group (3y), influencing reactivity in nucleophilic additions . Ester (COOR) vs. Cyano (CN) Groups: The methyl ester in the target compound improves solubility over cyano-substituted analogs (e.g., 4m), which may exhibit higher crystallinity due to stronger dipole interactions .

Synthetic Efficiency :

  • The target compound’s synthesis under solvent-free conditions offers environmental advantages over reflux-based methods requiring dioxane or acetic anhydride .
  • Lower yields in 3y (56%) vs. higher yields in nitro-substituted analogs (e.g., 91% for 3v) suggest steric hindrance from the 4-methoxyphenyl group .

Thermal Properties: The target compound’s analogs exhibit melting points ranging from 160°C (4m) to 291°C (3v), with ester derivatives generally having lower melting points than cyano derivatives due to weaker crystal lattice forces .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 4-chlorophenyl group and ester moiety in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in related pyran derivatives .
  • Crystallography: Analogs like ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate exhibit planar fused rings and intramolecular hydrogen bonds, critical for stability and solubility .
  • Synthetic Optimization: Catalyst-driven methods (e.g., [TMG-H][TEA-H][(HCl)(HSO₄)₂] in ) improve atom economy and reduce reaction times compared to traditional reflux approaches.

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyran class, which has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C16_{16}H14_{14}ClN1_{1}O4_{4}
  • Molecular Weight : 319.74 g/mol

Antimicrobial Activity

Pyrano derivatives, including this compound, have shown significant antimicrobial properties. Research has indicated that these compounds exhibit activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-amino...E. coli15 µg/mL
Methyl 2-amino...S. aureus20 µg/mL
Methyl 2-amino...P. aeruginosa25 µg/mL

These findings suggest that the compound can potentially serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrano derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that this compound significantly reduces the levels of TNF-alpha and IL-6 in cultured macrophages.

Assay TypeResult
TNF-alpha Inhibition75% at 10 µM
IL-6 Inhibition70% at 10 µM

These results indicate a promising therapeutic potential for inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-712.5
A54915.0

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various pyrano derivatives against clinical isolates of bacteria. This compound was among the most potent compounds tested.
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of this compound using lipopolysaccharide-stimulated macrophages. The results indicated a significant reduction in inflammatory markers and highlighted its potential for treating inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, β-ketoesters, and malononitrile derivatives. For example, analogous pyrano-pyran derivatives are synthesized using catalysts like piperidine or L-proline in ethanol under reflux (60–80°C). Yield optimization requires precise control of stoichiometry (e.g., 1:1:1 molar ratio of reactants) and solvent selection (polar aprotic solvents enhance cyclization) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the fused pyranopyran ring system and substituent positions (e.g., 4-chlorophenyl and methyl groups) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, aromatic protons at 6.5–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C17_{17}H14_{14}ClNO6_6) and isotopic patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane. Preferential solubility in polar aprotic solvents aids in recrystallization .
  • Stability : Hydrolytically sensitive at the ester group; storage under anhydrous conditions at –20°C is recommended .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC50_{50} values) be resolved for this compound?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity via HPLC (>95% purity) .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-chlorophenyl with 3,4-difluorophenyl) to isolate contributions to bioactivity .

Q. What strategies optimize the enantiomeric purity of pyrano-pyran derivatives during synthesis?

  • Methodological Answer :

  • Chiral catalysts : Employ organocatalysts like cinchona alkaloids to induce asymmetry during cyclization .
  • Chromatographic resolution : Use chiral stationary phases (e.g., amylose-based columns) for post-synthetic enantiomer separation .

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions for target binding .
  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina; validate with experimental IC50_{50} correlations .

Q. What experimental designs address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., ester hydrolysis) by minimizing residence time at high temperatures .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading) for reproducibility .

Q. How is the compound’s environmental impact assessed, and what degradation pathways are plausible?

  • Methodological Answer :

  • Ecotoxicology assays : Test aquatic toxicity using Daphnia magna and analyze biodegradability via OECD 301 guidelines .
  • Photodegradation studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor breakdown products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.